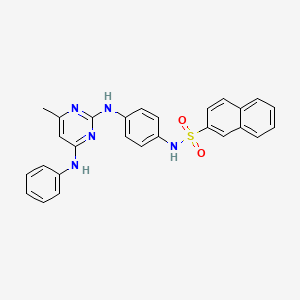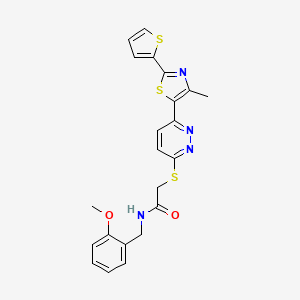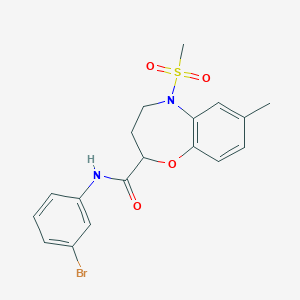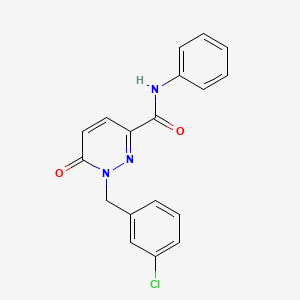
2-(4-chlorophenyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that features a chlorophenyl group, a pyridazinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with Pyridazinyl Derivative: The acyl chloride is then reacted with a pyridazinyl derivative in the presence of a base such as triethylamine to form the desired amide linkage.
Etherification: The final step involves the etherification of the intermediate with 4-methylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has several applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the pyridazinyl and ether linkages.
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide: Similar structure but without the chlorophenyl group.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide lies in its combination of functional groups, which can confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-2-6-17(7-3-15)19-10-11-21(25-24-19)27-13-12-23-20(26)14-16-4-8-18(22)9-5-16/h2-11H,12-14H2,1H3,(H,23,26) |
InChI Key |
WRJOZKCLWFFTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-5-[(2-methylpropanoyl)amino]-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11242794.png)
![4-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242800.png)

![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide](/img/structure/B11242807.png)
![3,5-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11242820.png)
![4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11242822.png)
![N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242823.png)



![2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11242850.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242861.png)

